molecular formula C11H9NO2 B8735922 4-Methoxycarbonylcinnamonitrile

4-Methoxycarbonylcinnamonitrile

Cat. No.: B8735922
M. Wt: 187.19 g/mol
InChI Key: QEXRDLACHBWICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxycarbonylcinnamonitrile (CAS: Not explicitly listed in evidence) is a nitrile derivative featuring a methoxycarbonyl (–COOCH₃) group at the 4-position of a cinnamonitrile backbone. Cinnamonitrile derivatives are characterized by an α,β-unsaturated nitrile (CH₂=CH–CN) structure, which imparts reactivity for applications in organic synthesis, pharmaceuticals, and materials science. The methoxycarbonyl group enhances electron-withdrawing effects, influencing the compound’s polarity, stability, and reactivity compared to simpler analogs like 4-methoxycinnamonitrile .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

methyl 4-(2-cyanoethenyl)benzoate

InChI

InChI=1S/C11H9NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h2-7H,1H3

InChI Key

QEXRDLACHBWICR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-methoxycarbonylcinnamonitrile and analogous compounds:

Compound Structure Key Substituents Physical/Chemical Properties Applications/Reactivity
This compound CH₂=CH–C₆H₃(COOCH₃)–CN (hypothetical) –COOCH₃ (electron-withdrawing) Expected higher polarity and boiling point than 4-methoxycinnamonitrile due to carbonyl group Potential intermediate for pharmaceuticals
4-Methoxycinnamonitrile CH₂=CH–C₆H₃(OCH₃)–CN (CAS 28446-68-6) –OCH₃ (electron-donating) Boiling point: ~145°C (1 Torr); used as a precursor for hydroxyl derivatives via demethylation Synthesis of natural product analogs
1-(4-Methoxyphenyl)cyclopentanecarbonitrile Cyclopentane ring with –CN and –C₆H₄(OCH₃) Cycloaliphatic backbone Melting point: Not specified; likely lower solubility in polar solvents due to aliphatic ring Agrochemical or polymer research
4′-Methoxybiphenyl-4-carbonitrile Biphenyl system with –CN and –OCH₃ Rigid aromatic framework High thermal stability; used in liquid crystal displays Materials science (e.g., LCDs)
4-Methyloxazole-5-carbonitrile Oxazole ring with –CN and –CH₃ Heterocyclic structure Solubility in organic solvents; reactivity in nucleophilic additions Drug discovery (heterocyclic scaffolds)

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • The methoxycarbonyl group (–COOCH₃) in this compound withdraws electrons via resonance and induction, enhancing the electrophilicity of the α,β-unsaturated nitrile system. This contrasts with 4-methoxycinnamonitrile, where –OCH₃ donates electrons, reducing electrophilicity .
    • In biphenyl derivatives (e.g., 4′-methoxybiphenyl-4-carbonitrile), the –OCH₃ group stabilizes the aromatic system, favoring applications in optoelectronics .

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